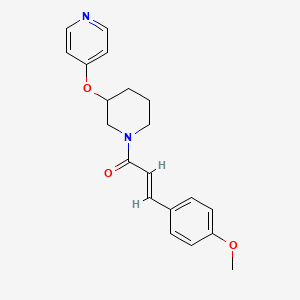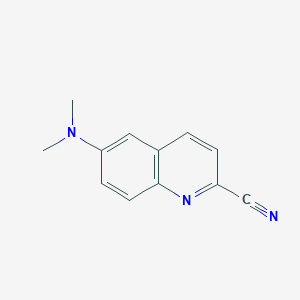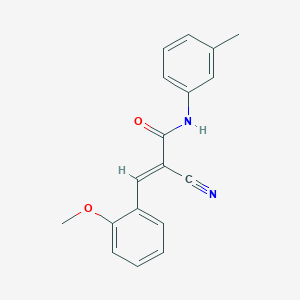
4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a chromen-2-one moiety, which is a type of heterocyclic compound that is often found in natural products and drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally soluble in water and have a pKa around 7.55 . The chromen-2-one moiety could potentially affect these properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds incorporating structures related to "4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one" have been synthesized and evaluated for their biological activities, such as anti-proliferative, antimicrobial, and anti-inflammatory activities. For instance, substituted chromene and quinoline derivatives have shown notable anti-proliferative activities against human breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Parveen et al., 2017). Another study highlighted the synthesis of thiazolidinone derivatives with potent antimicrobial activity against various bacteria and fungi, emphasizing the compound's relevance in addressing microbial resistance (Patel et al., 2012).
Antitumor and Antimicrobial Agents
The chemical framework similar to the compound has been utilized to develop novel piperazine derivatives with significant antitumor and antimicrobial efficacy. Research in this domain focuses on crafting molecules that could serve as leads in the development of new therapies for cancer and infectious diseases. For example, N1-(coumarin-7-yl)amidrazones incorporating N-piperazines have been synthesized and shown to exhibit potent antitumor activity, presenting a promising avenue for cancer treatment research (Mustafa et al., 2011).
Chemical Synthesis and Catalysis
The compound's structural motif is also significant in chemical synthesis and catalysis, contributing to the development of efficient synthetic methodologies. For instance, novel methodologies for the synthesis of bis(4-hydroxy-2H-chromen-2-one) derivatives have been reported, utilizing nano molten salt catalysts. This showcases the compound's utility in facilitating organic reactions, thereby enhancing synthetic efficiency and yield (Baghery et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-3-4-16-15(11-17(22)23-18(16)14(13)2)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMVPQVSJNPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2918425.png)
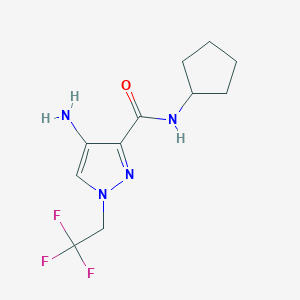
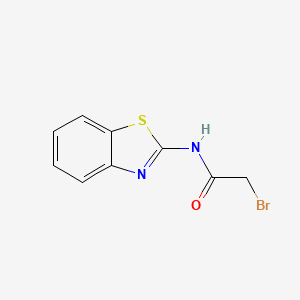
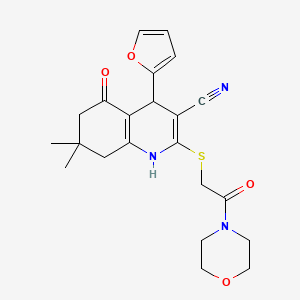
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(5-methylpyridin-3-yl)propanamide](/img/structure/B2918434.png)
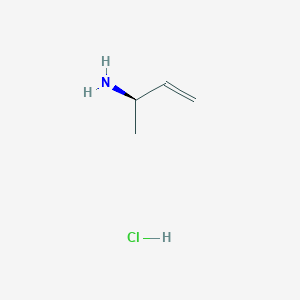
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2918436.png)
![2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2918438.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2918439.png)

